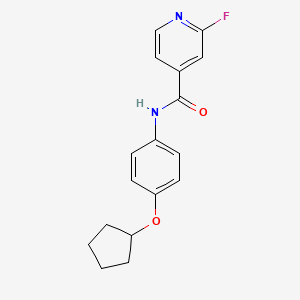

N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c18-16-11-12(9-10-19-16)17(21)20-13-5-7-15(8-6-13)22-14-3-1-2-4-14/h5-11,14H,1-4H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPIQRAQIWZHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-cyclopentyloxyaniline with 2-fluoropyridine-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1.1 Cancer Treatment

N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide has been investigated for its efficacy against various types of cancer. It is noted for its potential in treating solid tumors, including:

- Breast Cancer

- Lung Cancer

- Prostate Cancer

- Melanoma

The compound acts as an anti-cancer agent by inhibiting specific pathways involved in tumor growth and proliferation. Research indicates that it may enhance the effectiveness of existing chemotherapy agents when used in combination therapies .

1.2 Inflammatory Diseases

The compound has shown promise in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism involves modulating immune responses and reducing inflammation, thereby alleviating symptoms associated with these conditions .

1.3 Neurological Disorders

There is emerging evidence suggesting that this compound may be beneficial in treating neurological disorders. Its potential neuroprotective effects could aid in conditions such as stroke and neurodegenerative diseases by mitigating neuronal damage and promoting recovery .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations

Fluorine Substitution :

- The 2-fluoropyridine in this compound mirrors the fluorinated aryl groups in JNJ-54717793 and BMS-777605. Fluorine enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions .

- In contrast, 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine incorporates a carboxylic acid group, improving aqueous solubility but reducing membrane permeability compared to neutral carboxamides .

Carboxamide Linkage: The carboxamide group in the target compound and BMS-777607 is critical for hydrogen bonding with kinase ATP-binding pockets. BMS-777607’s dihydropyridine-carboxamide scaffold achieves high Met kinase selectivity (>100-fold vs. other kinases) . 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide demonstrates the utility of methylated carboxamides in balancing solubility and bioavailability, with logP = 1.2 .

Aryl Ether Moieties: The 4-cyclopentyloxyphenyl group in the target compound may enhance lipophilicity compared to simpler aryl ethers (e.g., 4-aminophenoxy in ). Cyclopentyloxy groups are often used to modulate pharmacokinetics, as seen in prostaglandin receptor modulators.

Pharmacological Gaps: No in vitro or in vivo data exist for this compound in the provided evidence. By contrast, BMS-777607 and JNJ-54717793 have well-documented preclinical profiles, including kinase selectivity and efficacy in xenograft models .

Biological Activity

N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a carboxamide group, alongside a cyclopentyloxyphenyl moiety. This structure is crucial for its interaction with biological targets.

- Kinase Inhibition : The compound has demonstrated inhibitory activity against specific kinases, notably the c-Met kinase. Inhibitors of c-Met are significant in cancer therapy due to their role in tumor growth and metastasis.

- Receptor Modulation : It acts as a ligand for neuropeptide FF receptors (NPFF1 and NPFF2), which are implicated in pain modulation and could be beneficial in treating chronic pain conditions.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits moderate to strong cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 1.59 | c-Met inhibition |

| H460 | 0.72 | c-Met inhibition |

| HT-29 | 0.56 | c-Met inhibition |

These results indicate that the compound is particularly effective against lung (A549, H460) and colorectal (HT-29) cancer cell lines, showcasing its potential as an antitumor agent .

In Vivo Studies

In vivo studies have further explored the analgesic properties of the compound. For example, it has been shown to alleviate hyperalgesia induced by opioids in animal models, suggesting its utility in pain management without the development of tolerance .

Case Studies

- Antitumor Activity : A study evaluated the compound's efficacy in a xenograft model where mice were implanted with HT-29 cells. Treatment with this compound resulted in a significant reduction in tumor size compared to controls, reinforcing its potential as an anticancer agent.

- Pain Management : In models of neuropathic pain, administration of the compound demonstrated a marked increase in mechanical nociceptive thresholds when co-administered with morphine, indicating an enhancement of analgesic effects while preventing tolerance development .

Structure-Activity Relationship (SAR)

Preliminary SAR studies suggest that modifications to the cyclopentyloxy group can enhance biological activity. Electron-withdrawing groups on the phenyl ring were found to improve potency against c-Met kinase, indicating that further optimization of this region could yield even more effective derivatives.

Q & A

Q. Key Reaction Conditions Table :

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | EDCI, HOBt | DMF | RT | 70-80 |

| 2 | Pd(PPh₃)₄, K₂CO₃ | Toluene | 80°C | 50-60 |

Basic: Which analytical techniques are critical for characterizing this compound's purity and structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.